![molecular formula C28H29NO5 B6339430 2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-83-2](/img/structure/B6339430.png)

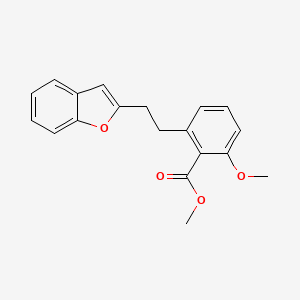

2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a coumarin-based molecule . Coumarin and its derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .

Synthesis Analysis

The synthesis of coumarin systems has been a focus of many organic and pharmaceutical chemists, given their valuable biological and pharmaceutical properties . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis

The absorption and emission spectra and dipole moments of this compound have been studied in solvents of different polarities at room temperature . Theoretical analysis of the dipole moment in the vacuum and with solvent, solvent accessible surface (SAS), and molecular electrostatic potential (MEP) have also been performed .Chemical Reactions Analysis

The compound has been used as a fluorescent probe, showing an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, and structure, can be found in various chemical databases .Applications De Recherche Scientifique

Synthetic Applications and Pharmacological Relevance

Synthetic Protocols : Benzo[c]chromen-6-ones, akin to the chemical structure of interest, are synthesized through multiple protocols, including Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods facilitate the creation of complex biaryl structures, which are pivotal in pharmaceutical development due to their bioactive properties (Mazimba, 2016; Mazimba, 2016).

Alkoxycarbonylation of Phytogenic Substrates : Research into the alkoxycarbonylation of unsaturated phytogenic substrates, aiming to produce ester products, demonstrates the chemical's potential in creating alternative feedstocks for the chemical industry. This process is notable for its resource-saving potential, waste minimization, and enhancement of process safety and economic efficiency (Sevostyanova & Batashev, 2023).

Environmental and Health Considerations : The broader family of esters, including those related to benzoic acid derivatives, is scrutinized for their occurrence, fate, and behavior in aquatic environments due to their widespread use as preservatives. Understanding these compounds' environmental impact is crucial for assessing potential health risks and ensuring the safety of consumer products (Haman et al., 2015).

Biological Properties and Applications : The chemical family encompassing the compound of interest is investigated for its biological properties, particularly focusing on derivatives like 3-hydroxycoumarin. These studies reveal the compound's significance in genetics, pharmacology, and microbiology, highlighting its role in developing therapeutic agents and understanding biological mechanisms (Yoda, 2020).

Fatty Acid Methyl Esters Analysis : The analytical methods developed for identifying methyl paraben, a related ester, in cosmetics underscore the importance of accurate quantification and monitoring of these compounds in consumer products. This research aids in ensuring product safety and regulatory compliance, reflecting the broader relevance of ester compounds in public health (Mallika J.B.N et al., 2014).

Mécanisme D'action

The mechanism of action is based on intramolecular charge transfer (ICT). The carbon in the 3-position has a partial negative charge in coumarins, and the ICT mechanism could be modulated by the introduction of an electron-donating substituent at the 7-position or an electron-withdrawing substituent at the 3-position .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-5-29(6-2)27-21(16-14-19-11-9-13-22(32-3)24(19)28(31)33-4)26(30)25-20-12-8-7-10-18(20)15-17-23(25)34-27/h7-13,15,17H,5-6,14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFVWSPYJVZBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)CCC4=C(C(=CC=C4)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339374.png)

![1-[2-[4-[5-[2-(4-hydroxy-1-isoquinolyl)ethyl]-2-methoxy-phenoxy]phenyl]ethyl]isoquinolin-4-ol](/img/structure/B6339395.png)

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)